The compound is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .
These compounds are synthesized via a Pd-catalyzed C-N cross-coupling .
The molecular structure of these compounds includes a 1,3-benzodioxol-5-yl group .
The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling .
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is a chemical compound with the molecular formula . This compound features an ethyl carbamate moiety linked to a benzodioxole ring system, which includes an amino group at the 6-position. It is recognized for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of anticancer agents and other pharmaceuticals. Additionally, it is studied for its interactions with biological targets, including enzymes and receptors, making it significant in various scientific fields such as materials science and biochemistry .
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate can be synthesized from specific precursors in laboratory settings. The compound is classified under carbamates, which are esters of carbamic acid. It is important in medicinal chemistry due to its structural characteristics that allow it to interact with biological systems effectively .
The synthesis of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate typically involves several key steps:
Common reagents and conditions used in these reactions include:
The molecular structure of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate can be represented as follows:
The compound features:
The compound's molecular weight is approximately .
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate undergoes various chemical reactions:
For these reactions, typical reagents include:
The mechanism of action for ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate involves its interaction with specific biomolecules. The compound can bind to enzymes or receptors through non-covalent interactions such as hydrogen bonds. This binding may either inhibit or activate enzyme activity by interacting with their active or allosteric sites. Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular functions such as apoptosis induction in cancer cells .
Relevant data indicate that this compound exhibits selectivity between cancerous and normal cells, highlighting its potential therapeutic applications .
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate has several notable applications:
Arylcuprate conjugate additions enable precise functionalization of the benzodioxole core, leveraging the electron-rich aromatic system for regioselective modifications. The reaction proceeds via anti-selective nucleophilic addition to γ-alkoxy-α,β-unsaturated esters, governed by reductive elimination dynamics. Studies confirm >95% anti-diastereoselectivity when organocopper reagents (e.g., Grignard-derived cuprates) react with precursors like ethyl sorbate derivatives under trimethylsilyl chloride catalysis. This stereochemical outcome aligns with established reductive elimination models, where conformational constraints favor anti addition across the enoate system [3].
Syn-selective azidation introduces nitrogen functionality at the α-position of ester enolates, a critical step for amino-carbamate construction. Using trisyl azide with freshly prepared lithium diisopropylamide (LDA) achieves reproducible syn-selectivity (6:1 dr), though potassium hexamethyldisilazide (KHMDS) offers higher selectivity with batch-dependent variability. Subsequent reduction of azido esters (LiAlH₄) yields aminodiol intermediates, which undergo carbamate formation via methyl chloroformate treatment. This sequence furnishes ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate with retained stereochemistry at benzylic positions [3].
Protecting group compatibility dictates synthetic efficiency, particularly for amines and polyols:
Table 1: Protecting Group Performance in Amino-Benzodioxole Synthesis
Protecting Group | Target Functionality | Deprotection Conditions | Key Challenges |
---|---|---|---|
TBDPS ether | Primary alcohol | Fluoride sources (TBAF) | Side reactions; low yield |
Isopropylidene ketal | Vicinal diols | Aqueous HCl/THF | High efficiency; no epimerization |
Boc carbamate | Amine | Trifluoroacetic acid | Benzodioxole stability maintained |
Scalability hurdles emerge during final deprotection stages. Silyl ether cleavage in advanced intermediates triggers carbamate migration or ring-opening byproducts, necessitating chromatographic purification that reduces throughput. Switching to isopropylidene protection circumvents this, as mild acidic hydrolysis (0.1M HCl/THF, 25°C) cleanly reveals triol precursors without compromising the carbamate linkage. Additionally, azide reduction ester incompatibilities require sequential LiAlH₄ treatment rather than catalytic hydrogenation to prevent lactamization [3].
Asymmetric dihydroxylation (AD) establishes initial chirality using Sharpless’ AD-mix-β on ethyl sorbate, affording dihydroxyenoate 8 in >99% ee. This enantioselective step eliminates later resolution needs. Copper-catalyzed asymmetric conjugate additions remain underexplored but offer potential for enhancing enantiopurity at C4 of the benzodioxole nucleus [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7